Glyceryl dibehenate
Overview
Description
Mechanism of Action
Target of Action
Glyceryl dibehenate, also known as Didocosanoin, is primarily used in the development of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoparticles . These lipid-based nanocarriers are the primary targets of this compound .
Mode of Action
This compound interacts with its targets by being incorporated into the lipid matrix of the nanocarriers . It is obtained by esterification of glycerol with behenic acid . This compound is used as a solid lipid in the production of SLNs, where it helps maintain the drug in a solubilized form . This interaction results in the formation of stable lipid systems that can effectively carry and deliver drugs .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enhancement of the aqueous solubility of drugs . By being incorporated into lipid-based nanocarriers, this compound helps to eliminate the dissolution/dissolving step, which is often the rate-limiting factor for oral absorption of poorly water-soluble drugs . This results in an enhancement of the bioavailability of these drugs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily related to its role in enhancing the bioavailability of drugs . By being incorporated into lipid-based nanocarriers, this compound helps to improve the solubility and dissolution rate of poorly water-soluble drugs . This leads to an increase in the bioavailability of these drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of drug delivery . By improving the solubility and dissolution rate of poorly water-soluble drugs, this compound helps to increase the effectiveness of these drugs . This can lead to improved therapeutic outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under strong acid or strong alkali conditions, this compound can be easily hydrolyzed .
Biochemical Analysis
Biochemical Properties
Glyceryl Dibehenate is a lipid which contains 15–23% of monoglycerides, 40–60% of diesters and 21–35% of triesters content
Cellular Effects
It has been used in the production of solid lipid nanoparticles (SLNs) for topical application . The SLNs prepared using this compound showed higher entrapment and significant sustained release of diazepam compared to formulations with glyceryl stearate .
Molecular Mechanism
It is known to be involved in the formation of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)
Temporal Effects in Laboratory Settings
This compound has been used in the production of SLNs for topical application . The SLNs were found to have a larger size and higher entrapment, and they showed a noteworthy prolonged release of diazepam when compared to formulations containing glyceryl stearate .
Preparation Methods
Glyceryl dibehenate can be synthesized through the esterification of docosanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 150-200°C and maintaining it for several hours to ensure complete esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
Glyceryl dibehenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of didocosanoin can yield primary alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Scientific Research Applications
Glyceryl dibehenate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.
Biology: this compound is studied for its role in cellular signaling pathways and its potential effects on lipid metabolism.
Medicine: Research is ongoing to explore the therapeutic potential of didocosanoin in treating metabolic disorders and other diseases.
Comparison with Similar Compounds
Glyceryl dibehenate is similar to other diacylglycerols, such as:
Dipalmitin: Contains palmitic acid instead of docosanoic acid.
Distearoyl glycerol: Contains stearic acid instead of docosanoic acid.
Dioleoyl glycerol: Contains oleic acid instead of docosanoic acid.
The uniqueness of didocosanoin lies in its long-chain saturated fatty acid, which imparts distinct physical and chemical properties compared to other diacylglycerols .
Properties
IUPAC Name |
docosanoic acid;propane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVYIUJKRRNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64366-79-6, 446021-95-0 | |
Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77538-19-3, 99880-64-5 | |
Record name | Glycerol behenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl dibehenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
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Strategy Settings
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Feasible Synthetic Routes
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